2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-6-5-9-18(12-16)24-21(28)15-30-23-25-20-10-11-27(14-19(20)22(29)26-23)13-17-7-3-2-4-8-17/h2-9,12H,10-11,13-15H2,1H3,(H,24,28)(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKUHYRFSNZDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic derivative with potential biological activity. This article reviews its biological properties, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₂₆H₂₄N₄O₃S
- Key Functional Groups :
- Benzyl group
- Thioamide linkage
- Pyrido-pyrimidine core
The biological activity of this compound primarily involves its interaction with specific protein targets. Preliminary studies suggest that it may act as an inhibitor of bromodomain and extraterminal (BET) proteins. These proteins play critical roles in regulating gene expression and are implicated in various cancers.
Key Findings:
- Inhibition of BET Proteins : The compound exhibits selective inhibition of the second bromodomain of BRD3 (BRD3-BDII), with a significant selectivity ratio (475-fold) compared to the first bromodomain (BRD3-BDI) .
- Impact on Gene Expression : It has been shown to reduce MYC gene expression in a concentration-dependent manner across various leukemia cell lines .
Pharmacological Effects
The pharmacological profile of the compound indicates potential therapeutic applications in oncology and inflammation.
Anticancer Activity
- Cell Viability Assays : In vitro studies demonstrated that the compound has a low cytotoxicity profile with EC50 values greater than 5 µM across several leukemia cell lines .
- Combination Therapy Potential : The compound modulates the efficacy of FDA-approved drugs in a context-dependent manner, suggesting its utility in combination therapies for leukemia .
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
Scientific Research Applications
The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule with potential applications in various scientific fields. This article delves into its applications, supported by relevant data tables and case studies.
Chemical Properties and Structure
The compound's structure consists of a pyrido-pyrimidine core with a thioether functional group and an acetamide moiety. This unique arrangement contributes to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyrido-pyrimidines have been shown to inhibit bacterial growth effectively.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Research indicates that pyrimidine derivatives can induce apoptosis in cancer cells.
Case Study:
In vitro studies on human cancer cell lines revealed that the compound led to a significant reduction in cell viability at concentrations of 10 µM and higher. Mechanistic studies suggested that it promotes apoptosis through the mitochondrial pathway .
Enzyme Inhibition
Enzyme inhibition is another promising application area. The thioether group in the compound may interact with various enzymes, potentially leading to therapeutic applications in treating metabolic disorders.
Data Table: Enzyme Inhibition Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in core structures, substituents, and biological activities:
Key Structural and Functional Insights:
Core Modifications: The pyrido[4,3-d]pyrimidine core in the target compound differs from thieno-pyrimidine (e.g., CRCM5484 , IWP2 ) or pyridine (e.g., 2m ) cores. These variations influence conformational flexibility and electron distribution, affecting target binding. Thieno-pyrimidine derivatives (e.g., 4j ) exhibit antimicrobial activity, whereas pyrido-pyrimidines (e.g., CRCM5484) are linked to epigenetic targets.
N-(m-tolyl)acetamide is a common motif in anti-inflammatory and antimicrobial analogs (e.g., 2m, 2a ), suggesting shared pharmacokinetic properties.
Biological Activity :
- CRCM5484 selectively inhibits BET-BDII domains (KD ~100 nM), demonstrating efficacy in leukemia models . The target compound’s benzyl group could redirect activity toward other BET domains or unrelated targets.
- MMP-9 inhibitors (e.g., ) share thioacetamide linkages but employ quinazoline cores, highlighting the role of core structure in determining target specificity.
Synthetic Routes :
- Most analogs were synthesized via Gewald reactions (e.g., CRCM5484 ) or nucleophilic substitutions (e.g., 2m ). The target compound likely follows similar protocols, with benzyl and m-tolyl groups introduced in late-stage modifications.
Preparation Methods
Core Pyrido[4,3-d]pyrimidinone Synthesis
Cyclocondensation of β-Ketoesters with Aminopyridines
The pyrido[4,3-d]pyrimidinone scaffold is typically constructed via cyclocondensation. A representative method involves:
- Reacting ethyl 3-aminopyridine-4-carboxylate derivatives with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions.
- Introducing the benzyl group at position 6 via alkylation using benzyl bromide in the presence of K₂CO₃.
Key conditions :
Thioether Linkage Installation
Nucleophilic Substitution with Mercaptoacetamide
The thioether bond is introduced via displacement of a leaving group (e.g., chloro) at position 2 of the pyrimidinone core:
- Generate 2-chloro-6-benzylpyrido[4,3-d]pyrimidin-4-one using POCl₃.
- React with mercaptoacetamide derivatives in the presence of K₂CO₃.
| Component | Quantity | Role |
|---|---|---|
| 2-Chloro derivative | 1.0 equiv | Substrate |
| Mercaptoacetamide | 1.2 equiv | Nucleophile |
| K₂CO₃ | 2.5 equiv | Base |
| DMF | 10 mL/mmol | Solvent |
| Temperature | 60°C, 12 h | Reaction conditions |
| Yield | 72–85% | Isolated product |
Acetamide Functionalization
Coupling with m-Toluidine
The N-(m-tolyl)acetamide moiety is introduced via two approaches:
Direct Amination of Chloroacetamide
- Prepare 2-chloro-N-(m-tolyl)acetamide by reacting chloroacetyl chloride with m-toluidine in CH₂Cl₂.
- Couple with the pyrido[4,3-d]pyrimidinone-thiol intermediate using EDCI/HOBt.
Reaction parameters :
- Coupling agent: EDCI (1.5 equiv), HOBt (1.5 equiv)
- Solvent: DMF
- Temperature: 25°C, 24 h
- Yield: 68%
Post-Assembly Amidation
- Synthesize 2-((6-benzyl-4-oxopyrido[4,3-d]pyrimidin-2-yl)thio)acetic acid via hydrolysis of the methyl ester.
- Activate as acid chloride (SOCl₂) and react with m-toluidine.
| Step | Conditions | Yield |
|---|---|---|
| Acid chloride formation | SOCl₂, reflux, 3 h | 95% |
| Amidation | m-Toluidine, Et₃N, 0°C → 25°C | 88% |
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic substitution | Fewer steps | Requires pre-functionalized core | 72–85% |
| Post-assembly amidation | High purity | Acid-sensitive intermediates | 68–88% |
Q & A
Q. What are the critical reaction conditions for optimizing the synthesis of this compound to achieve high purity?
Synthesis optimization requires precise control of temperature (typically 60–100°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios of intermediates. For example, refluxing in anhydrous conditions minimizes side reactions, while TLC/HPLC monitoring ensures reaction completion . Degradation of sensitive functional groups, such as the thioacetamide moiety, can occur under acidic or high-temperature conditions, necessitating pH control (neutral to mildly basic) .
Q. Which analytical techniques are essential for characterizing this compound and confirming its structure?
Key techniques include:
- NMR spectroscopy : Assigns protons (e.g., benzyl group at δ 7.2–7.4 ppm) and confirms regiochemistry of the pyrido[4,3-d]pyrimidine core .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- HPLC : Assesses purity (>95% threshold for biological assays) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of the benzyl and m-tolyl substituents?
SAR studies should involve synthesizing analogs with:
- Benzyl modifications : Replace with fluorobenzyl or methoxybenzyl groups to test hydrophobic/hydrophilic interactions .
- m-Tolyl substitutions : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding . Biological assays (e.g., enzyme inhibition or cytotoxicity) must use standardized protocols (IC50 determination via dose-response curves) to compare analogs .
Q. What experimental strategies resolve contradictions in reported biological activity across different assay systems?
- Orthogonal assay validation : Cross-test activity in enzyme-based (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays to confirm target specificity .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation in cellular vs. cell-free systems .
- Binding affinity studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions independently of cellular context .
Q. How should in vivo pharmacokinetic studies be structured to evaluate therapeutic potential?
- Dose formulation : Use solubilizing agents like PEG-400 or cyclodextrins for oral/IV administration .
- Pharmacokinetic parameters : Measure Cmax, Tmax, and half-life in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations .
- Metabolite profiling : Identify primary metabolites (e.g., oxidation of the pyrimidine ring) via high-resolution MS .
Methodological Notes
- Contradiction handling : If SAR data conflict with computational docking predictions, perform molecular dynamics simulations to assess binding pocket flexibility .
- Degradation pathways : Stability studies under UV light and oxidative conditions (H2O2) identify vulnerable sites (e.g., thioether linkage) for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
